4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that belongs to the class of thiazinanes It is characterized by the presence of a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features a methoxybenzyl group attached to the thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the thiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Amines: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzyl alcohol:
4-Benzyloxy-3-methoxybenzyl alcohol: Similar in structure but with a benzyloxy group instead of the thiazinane ring.
Uniqueness
4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is unique due to the presence of the thiazinane ring, which imparts distinct chemical properties and potential applications. The combination of the methoxybenzyl group and the thiazinane ring makes this compound a valuable target for research and development in various fields.
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYPBOZAAYIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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